molecular formula C6H5ClINO B1420993 2-Chloro-6-iodo-5-methylpyridin-3-ol CAS No. 1203499-21-1

2-Chloro-6-iodo-5-methylpyridin-3-ol

Cat. No. B1420993
M. Wt: 269.47 g/mol
InChI Key: QJKYNGZBHYGYFO-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-5-methylpyridin-3-ol is a halogenated heterocycle with the empirical formula C6H5ClINO . It has a molecular weight of 269.47 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is Cc1cc(O)c(Cl)nc1I . This indicates that the compound has a pyridine ring with chlorine, iodine, and a methyl group attached at positions 2, 6, and 5 respectively. The 3-position of the ring carries a hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like density, melting point, and boiling point are not specified in the sources I found .

Scientific Research Applications

Chemical Synthesis and Purification

  • 2-Chloro-5-trichloromethylpyridine, a related compound, is an important intermediate in producing medicines and pesticides. Techniques like extraction, distillation, and column chromatography are used for its purification, achieving over 99% purity (Su Li, 2005).

Halogen Exchange Reactions

  • In a study on halogen/halogen displacement in pyridines, it was found that heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine, and similarly, 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine. This process can also yield the corresponding iodo compounds, indicating the versatility of halogen exchange reactions in pyridine derivatives (M. Schlosser & F. Cottet, 2002).

Photochemical and Antimicrobial Studies

  • A study on 2-Chloro-5-methylpyridine-3-olefin derivatives revealed their efficient photochemical E (trans)-->Z (cis) isomerization. The generated Z isomers showed significant antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (B. Gangadasu et al., 2009).

Intermediate in Nicotine Insecticide Synthesis

  • 3-Methylpyridine-N-oxide, a key intermediate in synthesizing 2-chloro-5-methylpyridine, is used in producing nicotine insecticides like imidacloprid and acetamiprid. Innovative microreaction systems offer a safer and more efficient production process for 3-methylpyridine-N-oxide (Fu-Ning Sang et al., 2020).

Vibrational, Electronic, and Structural Analysis

  • Investigations into similar compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine provide insights into their molecular structures, vibrational wavenumbers, electronic properties, and reactivity, which are fundamental for understanding and manipulating the properties of 2-Chloro-6-iodo-5-methylpyridin-3-ol (G. Velraj et al., 2015).

Electroluminescent Properties

  • Research on mono-cyclometalated Pt(II) complexes with derivatives of 2-chloro-4-methylpyridine as ligands offers a perspective on their application in electroluminescent materials. Such studies can guide the development of novel materials for electronic and optical devices (A. Ionkin et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s also labeled with the GHS07 pictogram and the signal word "Warning" . Storage recommendations include keeping it in a dark place and under an inert atmosphere .

properties

IUPAC Name

2-chloro-6-iodo-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYNGZBHYGYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673578
Record name 2-Chloro-6-iodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodo-5-methylpyridin-3-ol

CAS RN

1203499-21-1
Record name 2-Chloro-6-iodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-iodo-5-methylpyridin-3-ol
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2-Chloro-6-iodo-5-methylpyridin-3-ol
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